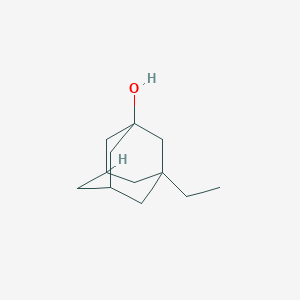

3-Ethyladamantan-1-ol

Beschreibung

Historical Evolution and Fundamental Structural Principles of the Adamantane Framework

The field of polyhedral organic compounds was significantly advanced by the discovery of adamantane. wikipedia.org Its existence was first postulated in 1924 by H. Decker, who termed the theoretical molecule "decaterpene". wikipedia.orgchemistrylearner.com However, it was not until 1933 that adamantane was first isolated from petroleum fractions by Czech chemists Stanislav Landa, V. Machacek, and M. Mzourek. wikipedia.orgchemistrylearner.comworldscientific.com The amount isolated was minuscule, but its notably high melting and boiling points suggested a unique structure. wikipedia.org The name "adamantane" was derived from the Greek word adamantinos, meaning "relating to steel or diamond," reflecting the similarity of its carbon skeleton to the diamond lattice. wikipedia.orgwikidoc.org

The first successful laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941, although the process was impractical due to its low yield. wikipedia.orgworldscientific.comworldscientific.com A more convenient and efficient synthesis method was later developed by Paul von Ragué Schleyer in 1957, which made adamantane and its derivatives more accessible for research. wikidoc.orgscispace.com

Structurally, adamantane (C₁₀H₁₆) is the simplest diamondoid, a class of compounds whose carbon framework is a fragment of the diamond lattice. wikipedia.orgwikidoc.org Its molecule is a rigid, cage-like structure composed of three fused cyclohexane rings, all in the stable "chair" conformation. wikipedia.orgchemistrylearner.com This arrangement results in a highly symmetrical (Td point group) and virtually strain-free molecule, making it the most stable isomer of C₁₀H₁₆. wikipedia.orgwikidoc.org The carbon-carbon bond length is nearly identical to that in diamond. chemistrylearner.com This inherent stability contributes to its characteristic properties, such as a high melting point of approximately 270 °C, which is unusual for a hydrocarbon of its molecular weight. wikipedia.org

Table 1: Key Milestones in the History of Adamantane

| Year | Event | Key Figure(s) | Significance |

|---|---|---|---|

| 1924 | Postulated existence of adamantane (as "decaterpene") | H. Decker | First theoretical conception of the molecule. wikipedia.orgchemistrylearner.com |

| 1933 | Isolated from petroleum | S. Landa, V. Machacek, M. Mzourek | First physical discovery and isolation of the compound. wikipedia.orgchemistrylearner.com |

| 1941 | First laboratory synthesis | Vladimir Prelog | Proved the structure through chemical synthesis. wikipedia.orgworldscientific.com |

Contemporary Relevance of Adamantane Derivatives in Advanced Chemical Research

The discovery and subsequent availability of adamantane launched a new area of chemistry focused on polyhedral organic compounds. wikipedia.orgnih.gov The unique physicochemical properties of the adamantane scaffold have made its derivatives highly relevant in diverse fields of advanced chemical research, particularly in medicinal chemistry and materials science. worldscientific.comworldscientific.com

In medicinal chemistry, the adamantane moiety is often incorporated into bioactive molecules to enhance their therapeutic properties. researchgate.net Its rigid, three-dimensional structure can serve as a robust anchor or scaffold for orienting pharmacologically active functional groups, allowing for precise interaction with biological targets. publish.csiro.aunih.gov Furthermore, the lipophilic nature of the adamantane cage can improve a drug's bioavailability and metabolic stability. scispace.comresearchgate.net This has led to the development of several successful drugs, including antivirals (Amantadine, Rimantadine), a treatment for Alzheimer's disease (Memantine), and therapies for type 2 diabetes (Vildagliptin, Saxagliptin). nih.govpublish.csiro.au Adamantane derivatives are also explored as inhibitors for various enzymes and as agents in cancer research. scispace.comacs.org

In the realm of materials science, adamantane's thermal stability and rigid structure are highly desirable properties. wikipedia.org Derivatives have been used to create specialized polymers, thermally stable lubricants, and shape-memory materials. wikipedia.orgrsc.org The cage-like structure can be functionalized to produce building blocks for supramolecular chemistry, porous materials, and molecular electronic devices. researchgate.netwiley.com Recent research has also focused on adamantane-like molecular materials for applications in non-linear optics, such as the generation of white light from infrared laser sources. wiley.com Additionally, adamantane derivatives are integral to the development of advanced drug delivery systems, where they can be used as anchors in liposomes or as core structures for dendrimers. mdpi.compensoft.net

Research Significance and Positioning of 3-Ethyladamantan-1-ol within the Adamantyl Alcohol Class

This compound is a specific derivative within the adamantyl alcohol class, which is characterized by a hydroxyl (-OH) group attached to the adamantane skeleton. In this compound, the hydroxyl group is located at a tertiary bridgehead carbon (position 1), and an ethyl (-CH₂CH₃) group is attached to another bridgehead carbon (position 3). cymitquimica.com This substitution pattern distinguishes it from other isomers like 2-ethyl-2-adamantanol. molbase.com

The research significance of this compound stems primarily from its role as a building block or intermediate in organic synthesis. cymitquimica.com The rigid and stable adamantane core, combined with the reactive hydroxyl group and the modifying ethyl group, makes it a valuable precursor for creating more complex molecules with potential applications in medicinal chemistry and materials science. cymitquimica.com For instance, it can be used to synthesize other functionalized adamantanes, such as 3-ethyladamantan-1-yl-acetic acid. researchgate.net

Within the broader class of adamantyl alcohols, this compound serves as a model compound for studying the influence of specific substitution patterns on the chemical and physical properties of the adamantane cage. Its structure, with functional groups at two distinct bridgehead positions, allows researchers to investigate reactivity, intermolecular interactions, and potential biological activity. Studies have explored its biotransformation, indicating it can be metabolized to form compounds like 3-ethyladamantane-2-ol. researchgate.net Its properties make it a subject of interest for creating novel derivatives for pharmacological screening or for incorporation into new polymer systems. cymitquimica.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O |

| Molecular Weight | 180.29 g/mol cymitquimica.com |

| Melting Point | 65-66 °C |

| Boiling Point | 258 °C |

| Appearance | Crystalline solid |

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₂H₂₀O |

| Adamantane | C₁₀H₁₆ |

| Amantadine | C₁₀H₁₇N |

| Rimantadine | C₁₂H₂₁N |

| Memantine | C₁₂H₂₁N |

| Tromantadine | C₁₆H₂₈N₂O₂ |

| Adapalene | C₂₈H₂₈O₃ |

| Saxagliptin | C₁₈H₂₅N₃O₂ |

| Vildagliptin | C₁₇H₂₅N₃O₂ |

| Cyclohexane | C₆H₁₂ |

| 2-ethyl-2-adamantanol | C₁₂H₂₀O |

| 3-ethyladamantan-1-yl-acetic acid | C₁₄H₂₂O₂ |

| 3-ethyladamantane-2-ol | C₁₂H₂₀O |

Eigenschaften

IUPAC Name |

3-ethyladamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFGNNHKXSJWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392803 | |

| Record name | 3-ethyladamantan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15598-87-5 | |

| Record name | 3-ethyladamantan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation in Adamantanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3-Ethyladamantan-1-ol, ¹H and ¹³C NMR spectra provide definitive evidence for the connectivity of the ethyl group and the hydroxyl group to the adamantane cage.

Research Findings: While specific spectra for this compound are not widely published, data from analogous compounds such as 2-(2-Pyridinyl)-2-adamantanol and other adamantane derivatives allow for a detailed prediction of its spectral features. acs.orgrsc.orgacs.org The adamantane cage itself, without substitution, displays two signals in its ¹³C NMR spectrum due to its high Td symmetry. acs.org The introduction of two different substituents at the C1 (hydroxyl) and C3 (ethyl) bridgehead positions lowers the molecular symmetry, resulting in a more complex spectrum where chemically non-equivalent carbons and protons can be distinguished.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group—a triplet for the methyl protons and a quartet for the methylene protons, resulting from spin-spin coupling. docbrown.info The protons on the adamantane cage would appear as a series of complex multiplets in the upfield region. oregonstate.edu

The ¹³C NMR spectrum would provide a unique signal for each chemically distinct carbon atom. The carbon bearing the hydroxyl group (C1) would be significantly deshielded, appearing downfield around 65-75 ppm. weebly.comlibretexts.org The carbons of the ethyl group would appear in the typical alkane region, while the bridgehead and methylene carbons of the adamantane cage would have characteristic shifts influenced by their spatial relationship to the substituents. oregonstate.edu Dynamic NMR studies on other substituted adamantanes have been used to determine the energy barriers for conformational changes, a technique that could be applied to study any potential restricted rotation of the ethyl group in this compound. nih.gov

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Adamantane-OH | ~1.5-2.5 | Singlet (broad) |

| Adamantane Cage-H | ~1.5-2.2 | Multiplets |

| Ethyl -CH₂- | ~1.4-1.6 | Quartet (q) |

| Ethyl -CH₃ | ~0.8-1.0 | Triplet (t) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Adamantane C-OH (C1) | 68-75 |

| Adamantane C-Ethyl (C3) | 35-42 |

| Adamantane Bridgehead (C5, C7) | 30-35 |

| Adamantane Cage -CH₂- | 36-45 |

| Ethyl -CH₂- | 25-30 |

| Ethyl -CH₃ | 8-12 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Research Findings: For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding in the condensed phase. conicet.gov.ar The C-O stretching vibration would appear in the 1000-1100 cm⁻¹ range.

The aliphatic C-H stretching vibrations of both the adamantane cage and the ethyl group would be observed between 2850 and 3000 cm⁻¹. canada.ca The adamantane skeleton itself gives rise to a series of characteristic, sharp peaks in the fingerprint region (below 1500 cm⁻¹), which are useful for identifying the cage structure. researchgate.net Studies on other adamantane derivatives confirm that these cage modes, including C-C stretches and C-C-C bending and wagging modes, are sensitive to substitution patterns. canada.caresearchgate.net Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon skeleton, which may be weak in the IR spectrum. scispace.comworldscientific.com

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| CH₂ Scissoring | ~1450-1470 | Medium |

| C-O Stretch | 1000-1100 | Strong |

| Adamantane Cage Vibrations | 700-1300 | Medium-Weak, Sharp |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through analysis of its fragmentation patterns.

Research Findings: The electron ionization (EI) mass spectrum of this compound (C₁₂H₂₀O) is expected to show a molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (180.29 g/mol ). The fragmentation of adamantane derivatives is well-documented. cdnsciencepub.comresearchgate.net For adamantanol compounds, a primary fragmentation pathway involves the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a significant [M-18]⁺ peak. researchgate.netsavemyexams.com

Another expected fragmentation is the cleavage of the ethyl group (C₂H₅, 29 Da), resulting in an [M-29]⁺ ion. The adamantyl cation itself (C₁₀H₁₅⁺, m/z 135) is a very stable fragment and is typically a prominent peak in the mass spectra of many adamantane derivatives. cdnsciencepub.comresearchgate.net Further fragmentation of the adamantane cage can lead to a series of smaller alkyl fragments or stable aromatic ions like the benzyl or tropylium ion (m/z 91), although this is more common in more substituted or strained adamantanes. cdnsciencepub.com

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Notes |

|---|---|---|

| 180 | [C₁₂H₂₀O]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₂H₁₈]⁺ | Loss of H₂O from M⁺ |

| 151 | [C₁₀H₁₅O]⁺ | Loss of ethyl group from M⁺ |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation, from loss of H₂O and ethyl group, or direct fragmentation |

| 93, 79, 67 | [C₇H₉]⁺, [C₆H₇]⁺, [C₅H₇]⁺ | Further fragmentation of the adamantane cage |

Photoelectron Spectroscopy (PES) for Valence Electronic Structure Determination

Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. rsc.org This allows for the determination of orbital energies and provides a sensitive probe of substituent effects.

Research Findings: The He(I) photoelectron spectrum of this compound would display features characteristic of both the adamantane cage and its substituents. The lowest ionization energy band would correspond to the removal of an electron from the highest occupied molecular orbital (HOMO), which is expected to be a non-bonding orbital localized on the oxygen atom of the hydroxyl group. rsc.orgcore.ac.uk For 1-adamantanol, this ionization occurs around 9.3 eV. rsc.org The presence of the electron-donating ethyl group at the C3 position in this compound may slightly lower this ionization potential compared to 1-adamantanol.

At higher binding energies, a series of broad, overlapping bands would appear, corresponding to the ionization of the σ-orbitals of the adamantane cage and the ethyl group. core.ac.ukresearchgate.net The high symmetry of the parent adamantane molecule leads to degenerate orbitals, which are split upon substitution. core.ac.uk Comparing the PES spectrum of this compound to that of adamantane and 1-adamantanol would allow for the assignment of these bands and a detailed understanding of how the ethyl and hydroxyl groups perturb the cage's electronic structure. rsc.orgrsc.org

Predicted Vertical Ionization Energies for this compound

| Approximate Ionization Energy (eV) | Orbital Assignment |

|---|---|

| ~9.2 | Oxygen lone pair (nₒ) |

| 10.0 - 15.0 | σ orbitals of adamantane cage and ethyl group |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It reveals detailed information about bond lengths, bond angles, molecular conformation, and intermolecular interactions.

Research Findings: A single-crystal X-ray diffraction study of this compound would elucidate its solid-state architecture. Adamantane and its derivatives are known for their high propensity to form ordered crystalline solids. rsc.orgsemanticscholar.org The rigid adamantane cage acts as a robust building block, or "tecton," in crystal engineering. nih.govacs.org

Computational Chemistry and Quantum Mechanical Analysis of 3-ethyladamantan-1-ol

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of atoms and molecules. wikipedia.org In DFT, the total energy of a system is expressed in terms of its total one-electron density. wikipedia.org This approach is known for its accuracy and reasonable computational cost, making it a popular choice for studying adamantane derivatives. wikipedia.orgjocpr.com

DFT calculations are employed to determine the optimized molecular geometry of 3-Ethyladamantan-1-ol, identifying the most stable arrangement of its atoms. The process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. For adamantane derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly used to obtain reliable geometries and electronic properties. mdpi.comugm.ac.idnih.govscielo.org.mx These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. scielo.org.mx

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. scielo.org.mxscielo.org.mx A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ugm.ac.id

Studies on adamantane and its derivatives show that their electronic properties are highly tunable through functionalization. mdpi.com Pristine adamantane has a very wide HOMO-LUMO gap of approximately 9.33-9.45 eV, indicating high stability. mdpi.comacs.org Substituting the adamantane cage can significantly alter this gap. For instance, substitutions at the bridgehead (C1-type) position can narrow the HOMO-LUMO gap more effectively than substitutions at the methylene bridge (C2-type). mdpi.com Introducing electron-donating groups like amines or thiols tends to raise the HOMO energy, while electron-withdrawing groups like nitro or carbonyl groups lower the LUMO energy. acs.orgresearchgate.net The presence of both types of groups can create a "push-pull" effect, drastically reducing the energy gap. acs.org

For this compound, the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups act as substituents on the adamantane core. The hydroxyl group, in particular, can influence the electronic properties. mdpi.com DFT calculations can precisely determine the energies of the HOMO and LUMO, the energy gap, and other quantum chemical parameters that describe the molecule's reactivity. ugm.ac.idscielo.org.mx

Table 1: Calculated Quantum Chemical Parameters for Adamantane Derivatives (Illustrative)

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Adamantane | B3LYP/6-31G(d) | -7.44 | 1.89 | 9.33 | mdpi.comresearchgate.net |

| 1,3-Diaza-adamantan-6-one | B3LYP/6-31G | -6.42 | -1.39 | 5.03 | ugm.ac.id |

| Adamantane-linked 1,2,4-triazole (NO₂ substituted) | CE-B3LYP | -7.05 | -2.75 | 4.30 | nih.gov |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scielo.org.mx The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack). scielo.org.mx

For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a site for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor.

In addition to MEP, charge distribution can be quantified using population analysis methods like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA). scielo.org.mx These calculations assign partial charges to each atom in the molecule, providing a more detailed understanding of charge delocalization and the electronic effects of substituents. scielo.org.mx

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Ab Initio and Semi-Empirical Methods for Molecular Property Prediction

Beyond DFT, other computational methods are available for predicting molecular properties. These are generally categorized as ab initio and semi-empirical methods. wikipedia.org

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) fall into this category. They offer a hierarchy of accuracy, with methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) considered a "gold standard" for accuracy, though they are computationally very expensive. mdpi.com They can be used to obtain highly accurate energies and properties, often serving as benchmarks for other methods. mdpi.com

Semi-empirical methods use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods. wikipedia.org This speed allows for the study of very large molecular systems. However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied.

For a molecule like this compound, ab initio calculations could provide a very precise benchmark for its geometric and electronic properties, while semi-empirical methods could be used for rapid screening of properties across a large number of related adamantane derivatives.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) is a simulation technique used to study the physical movement of atoms and molecules over time. mdpi.com Starting from an optimized geometry, MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com This method is particularly useful for exploring the conformational landscape of flexible molecules and understanding dynamic processes. mdpi.comaps.org

While the adamantane cage itself is rigid, the ethyl and hydroxyl substituents in this compound have rotational freedom. MD simulations can be used to explore the different conformations arising from the rotation around the C-C bond of the ethyl group and the C-O bond of the hydroxyl group. By simulating the molecule's dynamics, researchers can identify the most populated conformations, calculate the energy barriers between them, and understand how the molecule's shape fluctuates under different conditions, such as in a solvent. mdpi.com

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. rsc.org

For this compound, theoretical methods can be used to explore the mechanisms of its synthesis or its subsequent reactions. For example, DFT calculations could be used to model the reaction pathway for the addition of an ethyl group to an adamantanone precursor, followed by reduction to form the final alcohol. The calculations would involve locating the transition state structures for each step, which allows for the determination of activation energies. rsc.org This information helps in understanding reaction kinetics and can guide the optimization of experimental reaction conditions. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Adamantane Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. jocpr.comjocpr.com These models are widely used in medicinal chemistry and materials science to predict the properties of new, unsynthesized compounds. scispace.com

For adamantane derivatives, QSPR models have been developed to predict properties such as chromatographic retention indices. jocpr.comjocpr.com The process involves:

Building a Dataset: A set of adamantane derivatives with known experimental property values is compiled. jocpr.com

Calculating Descriptors: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional, topological, geometric, or quantum chemical descriptors derived from computational methods like DFT. jocpr.com Quantum chemical descriptors include HOMO/LUMO energies, dipole moment, and atomic charges. jocpr.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to find a mathematical equation that best relates the descriptors to the property of interest. jocpr.comjocpr.com Variable selection techniques, like genetic algorithms, are often employed to select the most relevant descriptors. jocpr.com

Validation: The predictive power of the model is rigorously tested using both internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds not used in model development. jocpr.com

These models allow for the efficient screening of virtual libraries of adamantane derivatives, prioritizing the synthesis of compounds with desired properties. mdpi.com

Supramolecular Chemistry of Adamantane Derivatives and Host-guest Interactions

Host-Guest Recognition with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils)

The non-covalent, reversible binding of a guest molecule to a complementary host molecule is the cornerstone of molecular recognition in supramolecular chemistry. Adamantane derivatives are particularly effective guest molecules for macrocyclic hosts like cyclodextrins and cucurbiturils due to their complementary size, shape, and chemical properties. nih.govrsc.org

Cyclodextrins , particularly β-cyclodextrin, have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. The dimensions of the β-cyclodextrin cavity are well-suited to encapsulate the adamantane cage, leading to the formation of stable inclusion complexes. nih.govresearchgate.net This interaction is highly specific, with the stability of the complex being influenced by the size and shape of both the host and guest. nih.govmdpi.com For instance, while β-cyclodextrin is an excellent host for adamantane derivatives, α- and γ-cyclodextrins are generally less effective due to their smaller and larger cavity sizes, respectively. rsc.org

Cucurbit[n]urils , another class of macrocyclic hosts, also form highly stable complexes with adamantane derivatives. rsc.orgnih.gov Cucurbit ajol.infouril (CB ajol.info), in particular, exhibits exceptionally high affinity for adamantane guests, with association constants that can be several orders of magnitude higher than those observed with β-cyclodextrin. nih.govsnmjournals.orgnih.gov This strong binding is attributed to a combination of hydrophobic and ion-dipole interactions between the adamantane guest and the carbonyl-fringed portals of the cucurbituril host. nih.govsnmjournals.org

The orientation of the adamantane guest within the host cavity can be influenced by the nature of its substituents. For example, studies with charged adamantane derivatives have shown that the substituent's charge can dictate its position relative to the wider or narrower opening of the cyclodextrin cavity. ruc.dk

Formation and Stability of Adamantane-Containing Inclusion Complexes

The formation of inclusion complexes between adamantane derivatives and macrocyclic hosts is a dynamic and reversible process. The stability of these complexes is quantified by the association constant (K_a) or the dissociation constant (K_d), which are inversely related. A high K_a value indicates a stable complex.

The stoichiometry of these inclusion complexes can vary. While 1:1 host-guest complexes are common, other ratios such as 2:2, 3:2, and 1:2 (guest:host) have also been observed, particularly in the solid state. nih.gov For example, β-cyclodextrin has been shown to form a 2:2 complex with 1-adamantanol. nih.gov

The stability of these complexes is influenced by several factors, including the specific adamantane derivative and the host molecule. The table below presents the stability constants for the inclusion complexes of β-cyclodextrin with various adamantane derivatives.

| Adamantane Derivative | Host | log K₁ | Reference |

|---|---|---|---|

| Amantadinium | β-Cyclodextrin | 3.9 ± 0.1 | ajol.inforesearchgate.net |

| Rimantadinium | β-Cyclodextrin | 5.1 ± 0.2 | ajol.inforesearchgate.net |

| Memantinium | β-Cyclodextrin | 3.3 ± 0.1 | ajol.inforesearchgate.net |

This table is interactive. Click on the headers to sort the data.

Construction of Supramolecular Polymers, Rotaxanes, and Pseudorotaxanes

The strong and specific interactions between adamantane derivatives and macrocyclic hosts are utilized in the construction of complex supramolecular architectures such as supramolecular polymers, rotaxanes, and pseudorotaxanes.

Supramolecular polymers are formed through the self-assembly of monomeric units held together by non-covalent interactions. Adamantane-functionalized monomers can be linked together by host molecules like cyclodextrins to form linear or cross-linked supramolecular polymers. researchgate.net

Pseudorotaxanes are formed when a linear molecule threads through the cavity of a macrocyclic host without any bulky end groups to prevent dethreading. Adamantane-modified polymers can form polypseudorotaxanes with cyclodextrins. nycu.edu.tw

Rotaxanes are mechanically interlocked molecules consisting of a linear "axle" molecule threaded through a macrocyclic "wheel" and capped with bulky "stopper" groups to prevent the wheel from slipping off. The adamantyl group is an excellent stopper due to its size and its strong interaction with the cyclodextrin wheel. researchgate.netacs.orgugr.es The synthesis of rotaxanes can be achieved by threading an adamantane-terminated axle through a cyclodextrin and then attaching a second bulky stopper group.

Non-Covalent Interactions Governing Supramolecular Assembly

The formation and stability of adamantane-containing supramolecular assemblies are governed by a variety of non-covalent interactions.

Van der Waals forces also play a crucial role in the snug fit between the adamantane guest and the host cavity, maximizing the contact surface area and contributing to the stability of the inclusion complex. nih.gov

Hydrogen bonds can also contribute to the stability and structure of the resulting supramolecular assemblies, particularly in the solid state. acs.orgnih.gov For instance, hydrogen bonding between hydroxyl groups of adjacent cyclodextrin molecules can lead to the formation of dimeric or polymeric structures. nih.gov

In the case of cucurbiturils, ion-dipole interactions between the carbonyl portals of the host and charged or polar groups on the adamantane guest can significantly enhance the binding affinity. nih.govsnmjournals.org

Chemical Modifications of Adamantane for Enhanced Supramolecular Performance

The chemical modification of the adamantane scaffold allows for the fine-tuning of its supramolecular properties and the creation of functional systems. By introducing various substituents onto the adamantane cage, it is possible to alter its solubility, binding affinity, and ability to participate in further chemical reactions. tandfonline.comacs.org

For instance, the introduction of charged groups like ammonium or carboxylate can influence the orientation of the guest within the host cavity and can be used to create pH-responsive systems. ruc.dk The attachment of adamantane moieties to other molecules, such as polymers, nanoparticles, or drugs, allows for their non-covalent association with cyclodextrin- or cucurbituril-modified surfaces or carriers. rsc.orgacs.orgrsc.org This strategy has been employed to develop drug delivery systems, biosensors, and self-healing materials.

The synthesis of adamantane derivatives with reactive groups enables their incorporation into larger, covalently linked structures while retaining their ability to act as supramolecular recognition motifs. researchgate.net For example, adamantane-containing monomers can be used in polymerization reactions to create polymers with pendant adamantyl groups that can then form host-guest complexes with cyclodextrins. nycu.edu.tw

Q & A

Advanced Research Question

- DFT simulations : Calculate logP (partition coefficient) and pKa for solubility predictions.

- Molecular dynamics (MD) : Model diffusion coefficients in lipid membranes for drug delivery applications.

- Database mining : Cross-validate predictions with REAXYS or PISTACHIO datasets for accuracy .

How does this compound interact with biological macromolecules in enzyme inhibition studies?

Advanced Research Question

Methodological approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.